molecular formula C13H14O3 B14407778 Prop-2-enyl 4-oxo-4-phenylbutanoate CAS No. 83833-01-6

Prop-2-enyl 4-oxo-4-phenylbutanoate

Cat. No.: B14407778
CAS No.: 83833-01-6
M. Wt: 218.25 g/mol
InChI Key: COMCGEIFOZPJTB-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes both an enone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 4-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-phenylbutanoic acid with prop-2-enol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for the asymmetric reduction of intermediates can also be employed to enhance the enantioselectivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-2-enyl 4-oxo-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-enyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis by forming CoA adducts. This interaction disrupts the enzyme’s function, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutanoate: Similar in structure but lacks the prop-2-enyl group.

    4-Oxo-4-phenylbutanoic acid: Similar backbone but without the ester group.

Uniqueness

Prop-2-enyl 4-oxo-4-phenylbutanoate is unique due to its combination of an enone and an ester functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

CAS No.

83833-01-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

prop-2-enyl 4-oxo-4-phenylbutanoate

InChI

InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

COMCGEIFOZPJTB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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